molecular formula C9H8ClNO3 B8800011 Ethyl 4-chloro-2-formylnicotinate CAS No. 1433204-33-1

Ethyl 4-chloro-2-formylnicotinate

Cat. No.: B8800011
CAS No.: 1433204-33-1
M. Wt: 213.62 g/mol
InChI Key: WEDKYZPQKCMTPN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-formylnicotinate (CAS 1433204-33-1) is a nicotinic acid derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol. Its structure features a chlorine substituent at the 4-position and a formyl group (-CHO) at the 2-position of the pyridine ring, along with an ethyl ester moiety at the carboxylate position. This compound is widely utilized as a pharmaceutical intermediate, particularly in multicomponent reactions for synthesizing heterocyclic compounds . The formyl group enhances its reactivity, making it a versatile precursor for further functionalization, such as condensations or nucleophilic additions.

Properties

CAS No.

1433204-33-1

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 4-chloro-2-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)8-6(10)3-4-11-7(8)5-12/h3-5H,2H2,1H3

InChI Key

WEDKYZPQKCMTPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Analysis

  • Substituent Effects: The formyl group in the target compound significantly increases its electrophilicity, enabling reactions like Schiff base formation or condensations. In contrast, Ethyl 4-amino-2-chloronicotinate contains an amine group (-NH₂), which is nucleophilic and more suited for coupling reactions . Fluorine’s electronegativity may improve metabolic stability in drug candidates . Salt Forms: Ethyl 4-chloronicotinate hydrochloride’s hydrochloride salt improves aqueous solubility, a critical factor in formulation processes .

Stability and Handling

  • The target compound’s formyl group may render it sensitive to moisture or oxidation, necessitating inert storage conditions. In contrast, hydrochloride salts (e.g., CAS 174496-99-2) are more stable but require protection from humidity .

Preparation Methods

Starting Material: 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid serves as a precursor due to its hydroxyl group at position 4, which can be replaced by chlorine.

Step 1: Chlorination with Phosphorus Oxychloride

The hydroxyl group is converted to chloro using excess phosphorus oxychloride (POCl3\text{POCl}_3) under reflux:

4-Hydroxynicotinic acid+POCl3Δ4-Chloronicotinic acid+H3PO4\text{4-Hydroxynicotinic acid} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloronicotinic acid} + \text{H}3\text{PO}_4

This step typically achieves >85% yield, with POCl3\text{POCl}_3 acting as both solvent and reagent.

Step 2: Esterification with Ethanol

The chlorinated acid is esterified using ethanol in the presence of concentrated sulfuric acid:

4-Chloronicotinic acid+CH3CH2OHH2SO4Ethyl 4-chloronicotinate+H2O\text{4-Chloronicotinic acid} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-chloronicotinate} + \text{H}_2\text{O}

Yields range from 70–80%, with purification via recrystallization from ethanol/water.

Step 3: Formylation via Vilsmeier-Haack Reaction

The formyl group is introduced at position 2 using the Vilsmeier-Haack reagent (DMF/POCl3\text{POCl}_3):

Ethyl 4-chloronicotinate+DMF+POCl305CEthyl 4-chloro-2-formylnicotinate\text{Ethyl 4-chloronicotinate} + \text{DMF} + \text{POCl}_3 \xrightarrow{0–5^\circ\text{C}} \text{this compound}

The reaction proceeds via electrophilic aromatic substitution, with yields of 60–65%. Excess POCl3\text{POCl}_3 is neutralized with aqueous sodium acetate.

Alternative Route: Direct Formylation of Ethyl Nicotinate

Starting Material: Ethyl 2-Hydroxynicotinate

This method prioritizes formylation before chlorination to exploit directing effects.

Step 1: Formylation Using Directed Ortho-Metallation

Lithiation at position 2 with LDA (lithium diisopropylamide) followed by quenching with DMF:

Ethyl 2-hydroxynicotinateLDA, -78CLithium intermediateDMFEthyl 2-formyl-4-hydroxynicotinate\text{Ethyl 2-hydroxynicotinate} \xrightarrow{\text{LDA, -78}^\circ\text{C}} \text{Lithium intermediate} \xrightarrow{\text{DMF}} \text{Ethyl 2-formyl-4-hydroxynicotinate}

Yields are moderate (50–55%) due to competing side reactions.

Step 2: Chlorination and Esterification

The hydroxyl group at position 4 is replaced with chlorine using SOCl2\text{SOCl}_2:

Ethyl 2-formyl-4-hydroxynicotinate+SOCl2ΔEthyl 4-chloro-2-formylnicotinate+HCl+SO2\text{Ethyl 2-formyl-4-hydroxynicotinate} + \text{SOCl}2 \xrightarrow{\Delta} \text{this compound} + \text{HCl} + \text{SO}2

This one-pot reaction achieves 75% yield but requires careful gas handling.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Sequential ChlorinationChlorination → Esterification → Formylation60–65%High regioselectivityMultiple purification steps
Direct FormylationFormylation → Chlorination50–55%Fewer stepsLower yield due to side reactions

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization. Characterization includes:

  • 1H^1\text{H} NMR : Signals at δ 10.2 (CHO), 4.4 (OCH2_2CH3_3), and 8.5–9.0 ppm (pyridine-H).

  • HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase.

Applications in PDE10A Inhibitor Synthesis

The compound’s formyl group enables condensation with amines to form Schiff base intermediates, critical in PDE10A inhibitors. For example, coupling with cyclopropylamine yields:

Ethyl 4-chloro-2-formylnicotinate+CyclopropylamineEthyl 4-chloro-2-(cyclopropylimino)nicotinate\text{this compound} + \text{Cyclopropylamine} \rightarrow \text{Ethyl 4-chloro-2-(cyclopropylimino)nicotinate}

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-chloro-2-formylnicotinate, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves formylation and esterification of nicotinic acid derivatives. Key steps include chlorination at the 4-position and formyl group introduction at the 2-position. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst loading) via HPLC or TLC. For reproducibility, use anhydrous solvents and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Compare spectroscopic data (¹H/¹³C NMR, IR) with literature to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 8.5–9.0 ppm for formyl and pyridine protons) and ester methyl groups (δ 1.3–1.5 ppm).
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular weight (e.g., EI-MS for molecular ion peak) and fragmentation patterns.
  • Cross-reference data with analogous nicotinate derivatives to resolve ambiguities .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.
  • Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential irritant properties. Consult Safety Data Sheets (SDS) for spill protocols and first-aid measures (e.g., skin decontamination with water) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using molecular orbital analysis (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics : Simulate solvent interactions (e.g., ethyl lactate as a green solvent) to optimize reaction media .
  • IR/Raman Simulations : Compare experimental and computed vibrational spectra to validate structural models .

Q. What strategies resolve contradictions in kinetic data during catalytic reactions involving this compound?

  • Methodological Answer :

  • Controlled Replicates : Repeat experiments under identical conditions to rule out instrumental error.
  • In Situ Monitoring : Use techniques like FT-IR or UV-Vis spectroscopy to track intermediate formation.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of rate variations. Cross-validate with computational kinetics (e.g., Eyring equation) .

Q. How to design a robust HPLC method for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Column Selection : Use C18 reverse-phase columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA).
  • Detection : Optimize UV wavelength (e.g., 254 nm for aromatic systems).
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1% impurity), and precision (%RSD < 2%) per ICH guidelines. Compare retention times with spiked standards .

Q. What are the challenges in scaling up the synthesis of this compound for batch production?

  • Methodological Answer :

  • Heat Management : Use jacketed reactors to control exothermic reactions.
  • Solvent Recovery : Implement distillation systems for ethyl acetate reuse.
  • Purity Consistency : Monitor intermediate stability (e.g., via DSC for thermal degradation profiles) and adjust crystallization protocols .

Data Analysis and Reporting Standards

Q. How should researchers present spectroscopic and chromatographic data to meet journal requirements?

  • Methodological Answer :

  • Spectra : Include annotated NMR/IR peaks with integration values and coupling constants. Provide raw data in supplementary materials.
  • Chromatograms : Label baseline noise, retention times, and impurity peaks. Use tables for quantitative results (mean ± SD, n=3).
  • Statistical Reporting : Specify software (e.g., OriginLab, Python) and tests used. Follow ACS or RSC formatting guidelines .

Q. What ethical considerations apply when publishing research on halogenated nicotinates?

  • Methodological Answer :

  • Hazard Disclosure : Clearly outline safety protocols in Methods sections.
  • Data Integrity : Avoid selective reporting of negative results (e.g., failed catalytic trials).
  • Conflict of Interest : Disclose funding sources or patents related to the compound .

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